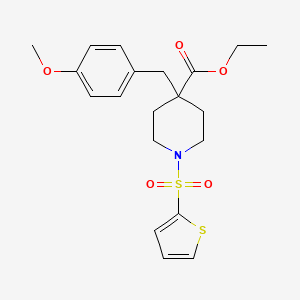![molecular formula C17H19BrN2O3S2 B4958036 N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. GLS is a critical enzyme in cancer cells that allows them to meet their increased metabolic demand for energy and biosynthetic precursors. Therefore, BPTES has been extensively studied as a potential anticancer drug.
Mécanisme D'action
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide inhibits GLS by binding to its active site and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and biosynthetic precursors, which ultimately results in cell death.
Biochemical and Physiological Effects:
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide also induces autophagy in cancer cells, which is a process that allows cells to recycle their own components to maintain their energy supply.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has several advantages as a research tool, including its high selectivity for GLS and its ability to selectively inhibit cancer cells. However, N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for research on N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide. One area of interest is the development of more potent and selective GLS inhibitors that can be used as anticancer drugs. Another area of research is the investigation of the role of GLS in other diseases, such as neurodegenerative disorders. Finally, there is a need for further studies to elucidate the mechanism of action of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide and its effects on cellular metabolism.
Méthodes De Synthèse
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzenesulfonyl chloride with N-(2-aminoethyl)-N-methylglycine, followed by the reaction of the resulting intermediate with 2-phenylthioethanamine. The final product is obtained by treating the intermediate with methylsulfonyl chloride.
Applications De Recherche Scientifique
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been extensively studied in preclinical models of cancer, where it has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has also been investigated as a potential therapeutic agent for other diseases, such as epilepsy and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S2/c1-25(22,23)20(16-10-6-5-9-15(16)18)13-17(21)19-11-12-24-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKUZKDXLWKLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4957966.png)
![ethyl 5-{[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B4957980.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4957984.png)
![3-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4957990.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)
![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)

